2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol
Description
No direct data about this compound is available in the provided evidence. Based on its name, it is a chiral oxane (tetrahydropyran) derivative with a phenyl group at position 2 and a 4-propylcyclohexyl substituent at position 3. Such compounds may exhibit applications in pharmaceuticals, liquid crystals, or materials science due to their stereochemistry and bulky substituents.
Properties
CAS No. |
921193-57-9 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-phenyl-5-(4-propylcyclohexyl)oxan-2-ol |
InChI |
InChI=1S/C20H30O2/c1-2-6-16-9-11-17(12-10-16)18-13-14-20(21,22-15-18)19-7-4-3-5-8-19/h3-5,7-8,16-18,21H,2,6,9-15H2,1H3 |
InChI Key |
WOODIAIJIMWFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(OC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol can be achieved through various methods. One common approach involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The phenyl and propylcyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its pharmacological properties and potential therapeutic uses.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol involves its interaction with specific molecular targets and pathways. The phenyl and propylcyclohexyl groups may interact with enzymes or receptors, modulating their activity. The oxan-2-ol ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) Electron-Accepting/Donating Effects (Indirect Reference)
discusses oxadiazole- and triazole-based compounds (e.g., PPZ-DPO, PPZ-3TPT). For example:
- Oxadiazole (strong electron acceptor) shifts emission wavelengths to longer ranges compared to triazole (moderate acceptor) in photophysical studies .
- Hypothetical application: If 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol contains electron-withdrawing groups, its reactivity or optical properties might differ from analogs with electron-donating substituents.
(b) Steric and Conformational Effects
describes 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, which shares a cyclohexanol backbone but lacks the oxane ring and phenyl/propylcyclohexyl groups. Key differences:
- The oxane ring may stabilize specific conformations or hydrogen-bonding interactions, unlike open-chain analogs.
(c) Lack of Data Tables or Quantitative Comparisons
No experimental data (e.g., thermal stability, biological activity) is provided for the target compound or its analogs. For example:
Biological Activity
2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H29O2 |
| Molecular Weight | 298.44 g/mol |
| IUPAC Name | 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol |
| CAS Number | Not specified |
The biological activity of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure suggests potential interactions with:
- Enzymatic Pathways : It may inhibit or activate specific enzymes involved in metabolic processes.
- Receptor Binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways relevant to mood regulation and pain perception.
Antimicrobial Properties
Research indicates that 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Effects
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests showed that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- Antimicrobial Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .
- Cancer Cell Line Testing : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol led to a reduction in cell viability by approximately 50% at a concentration of 50 µM after 48 hours . This suggests a promising avenue for further investigation into its use as an anticancer drug.
- Neuroprotective Effects : Recent findings suggest that the compound may also exhibit neuroprotective effects in models of neurodegeneration. It was shown to reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Phenyl-5-(4-propylcyclohexyl)oxan-2-ol, it is useful to compare it with structurally similar compounds known for their biological activities.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzimidazole Derivatives | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Cyclohexanol Derivatives | Antidepressant | Serotonin reuptake inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
